Tetradecyl dimethylcarbamate

Description

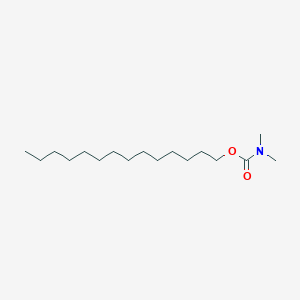

Tetradecyl dimethylcarbamate is a synthetic carbamate derivative characterized by a 14-carbon alkyl chain (tetradecyl group) linked to a dimethylcarbamate functional group. Carbamates are widely studied for their biological and chemical properties, including applications in medicinal chemistry, agrochemicals, and materials science. The tetradecyl chain contributes to its lipophilicity, influencing solubility, membrane permeability, and interactions with hydrophobic targets.

Properties

CAS No. |

5461-76-7 |

|---|---|

Molecular Formula |

C17H35NO2 |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

tetradecyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2)3/h4-16H2,1-3H3 |

InChI Key |

OOEOLVFMXNIICA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl dimethylcarbamate can be synthesized through the reaction of tetradecylamine with dimethyl carbonate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as iron-chrome (Fe2O3/Cr2O3) or other solid catalysts. The reaction proceeds as follows: [ \text{RNH}_2 + \text{(CH}_3\text{O)}_2\text{CO} \rightarrow \text{RNHC(O)OCH}_3 + \text{CH}_3\text{OH} ] where R represents the tetradecyl group.

Industrial Production Methods

Industrial production of this compound often involves a continuous flow system to ensure high yield and purity. The use of dimethyl carbonate as a carbamoylating agent is preferred due to its low toxicity and environmental friendliness compared to traditional methods involving phosgene .

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates hydrolyze under acidic or basic conditions to form carbamic acid, which is unstable and decomposes into CO₂ and the corresponding amine.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic | H⁺ (e.g., HCl), H₂O | Tetradecylamine, CO₂, H₂O | |

| Basic | OH⁻ (e.g., NaOH), H₂O | Tetradecylamine, CO₂, H₂O |

Mechanism :

-

The carbamate ester undergoes nucleophilic attack by water or hydroxide ions, leading to cleavage of the carbamate bond.

-

The resulting carbamic acid (R-NH-COOH) rapidly decomposes into CO₂ and the amine (R-NH₂) .

Thermal Decomposition

Under high temperatures, carbamates may undergo decomposition, though specific pathways for tetradecyl dimethylcarbamate are not well-documented. Analogous systems suggest potential routes:

-

Isocyanate Formation : In some cases, carbamates decompose to release isocyanates (R-NCO), though this typically requires azide intermediates (e.g., Curtius rearrangement) .

-

Decarbonylation : Loss of CO₂ to form secondary amines, similar to hydrolysis but without water involvement.

Example Conditions :

-

Temperature : >150°C.

-

Products : CO₂, tetradecyl dimethylamine (C₁₄H₂₉N(CH₃)₂).

Reactions with Nucleophiles

Carbamates react with nucleophiles such as alcohols or amines under specific conditions:

-

Transesterification : Reaction with alcohols (ROH) in the presence of a catalyst (e.g., acid or base) to form mixed carbamates.

-

Aminolysis : Reaction with amines to form ureas or substituted carbamates.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Transesterification | ROH, acid/base catalyst | R-O-CO-N(CH₃)₂ + C₁₄H₂₉OH | |

| Aminolysis | RNH₂, heat | Urea derivatives or substituted carbamates |

Environmental and Biological Interactions

Carbamates like this compound may interact with biological systems. For example:

-

Protein Adduct Formation : Similar to methyl isocyanate (MIC), carbamates can react with proteins (e.g., tyrosine residues) to form covalent adducts, detectable via hydrolysis and mass spectrometry .

-

Toxicity : While not explicitly studied, carbamates may exhibit toxicity analogous to MIC, necessitating caution in handling .

Analytical Challenges

Detecting and quantifying this compound in complex matrices requires advanced techniques:

Scientific Research Applications

Tetradecyl dimethylcarbamate has several applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency.

Biology: Employed in the study of cell membranes and their interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: Used in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of tetradecyl dimethylcarbamate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. This property is utilized in various applications, including detergents and emulsifiers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tetradecyl dimethylcarbamate with structurally or functionally related compounds, focusing on synthesis, applications, and biological activity. Data are synthesized from the provided evidence, emphasizing diversity in chemical classes and properties.

Structural and Functional Insights:

Lipophilicity and Chain Length :

- Alkyl chain length (e.g., tetradecyl vs. dodecyl) significantly impacts biological activity. In sphingosine kinase inhibitors, tetradecyl chains maintained SphK2 selectivity while reducing SphK1 inhibition, suggesting a larger lipid-binding pocket in SphK2 .

- Ionic liquids with tetradecyl chains exhibit balanced microbiological effectiveness and toxicity, outperforming shorter-chain homologs in antifungal applications .

Functional Group Influence: Esters (e.g., tetradecyl acetate): High volatility and insecticidal synergy (e.g., with α-terpinene in C. ambrosioides) . Sulfates (e.g., sodium tetradecyl sulfate): Disrupt bacterial membranes via surfactant action, often paired with polyunsaturated fatty acids for enhanced activity .

Synthetic Flexibility :

- Tetradecyl groups are incorporated into diverse architectures, such as cyclotriphosphazene-based liquid crystals and fire retardants, where chain length modulates thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.